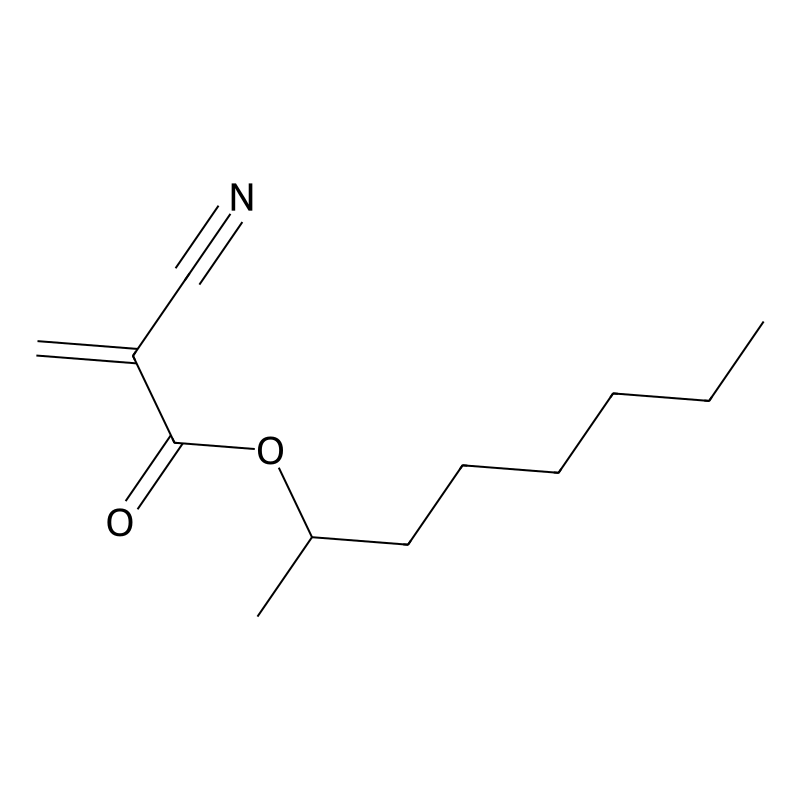

2-Octyl cyanoacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Improved Wound Closure Techniques

One of the most active areas of research for OCA involves optimizing its use in wound closure. Studies have compared its efficacy to traditional sutures, finding it reduces surgical time and potentially pain for patients PubMed Central: . Research is also ongoing to determine its effectiveness in combination with sutures for deeper wounds and its long-term impact on wound healing Lipincott Journals: .

Antimicrobial Properties

Recent research suggests OCA might possess antimicrobial properties. Studies have investigated its effectiveness against various bacteria, with some promising results Lipincott Journals: . This raises the possibility of OCA not only closing wounds but also potentially reducing the risk of infection, an exciting avenue for further exploration.

Drug Delivery Systems

The controlled release properties of OCA are being explored for potential use in drug delivery systems. Researchers are investigating its ability to encapsulate and slowly release medications, potentially improving treatment efficacy and reducing side effects National Institutes of Health website: .

2-Octyl cyanoacrylate is a cyanoacrylate ester, primarily recognized for its use as a wound closure adhesive under the brand name Dermabond. This compound is characterized by its longer carbon chain compared to other cyanoacrylates, which contributes to its unique properties. Approved by the Food and Drug Administration in 1998, it serves as an effective alternative to traditional sutures and adhesive strips for closing skin lacerations and incisions .

The primary reaction of 2-octyl cyanoacrylate involves rapid anionic polymerization when exposed to moisture or weak bases. This process initiates when water interacts with the cyanoacrylate monomer, leading to the formation of an anion that catalyzes further polymerization. The reaction is exothermic, resulting in the formation of long polymer chains that effectively bond surfaces together .

The general reaction can be summarized as follows:

- Initiation: Water or hydroxide ions attack the electrophilic carbon in the cyanoacrylate, forming an anion.

- Propagation: The anion attacks another cyanoacrylate molecule, leading to a chain reaction that produces a polymer .

2-Octyl cyanoacrylate exhibits notable biological activity, particularly its antimicrobial properties. It has shown effectiveness against various gram-positive and non-pseudomonas gram-negative bacteria. The mechanism behind this activity is believed to involve destabilization of bacterial cell capsules due to electrostatic interactions between the adhesive and the bacteria .

The synthesis of 2-octyl cyanoacrylate typically involves the reaction of formaldehyde with alkyl cyanoacetate. This process yields a prepolymer that can be depolymerized through heating to obtain the liquid monomer form. Variations in the alkoxycarbonyl group allow for the production of different chain lengths and properties .

General Synthesis Steps:- Formation of Prepolymer: React formaldehyde with alkyl cyanoacetate.

- Depolymerization: Heat the prepolymer to obtain liquid monomer.

- Modification: Alter alkoxycarbonyl groups to achieve desired properties.

2-Octyl cyanoacrylate has a wide range of applications in medical settings, including:

- Wound Closure: Used for superficial skin lacerations and incisions.

- Surgical Procedures: Employed in pediatric surgeries such as circumcisions and cleft lip repairs.

- Barrier Protection: Acts as a barrier against microbial infections during surgical procedures .

Additionally, its flexibility and strength make it suitable for use in areas under tension, such as facial incisions.

Several compounds are structurally similar to 2-octyl cyanoacrylate, including:

- Ethyl Cyanoacrylate: Commonly used as a fast-acting adhesive but has higher tissue toxicity.

- Butyl Cyanoacrylate: Offers stronger adhesion but lacks flexibility compared to 2-octyl cyanoacrylate.

- Octyl Cyanoacrylate: A shorter-chain derivative that is more reactive and less stable than 2-octyl cyanoacrylate.

Comparison TableCompound Adhesion Strength Flexibility Tissue Toxicity Approval Year 2-Octyl Cyanoacrylate High High Low 1998 Ethyl Cyanoacrylate Moderate Moderate High Early 1960s Butyl Cyanoacrylate High Low Moderate Early 1960s Octyl Cyanoacrylate Moderate Low Moderate Early 1990s

| Compound | Adhesion Strength | Flexibility | Tissue Toxicity | Approval Year |

|---|---|---|---|---|

| 2-Octyl Cyanoacrylate | High | High | Low | 1998 |

| Ethyl Cyanoacrylate | Moderate | Moderate | High | Early 1960s |

| Butyl Cyanoacrylate | High | Low | Moderate | Early 1960s |

| Octyl Cyanoacrylate | Moderate | Low | Moderate | Early 1990s |

This comparison highlights the unique balance of strength, flexibility, and reduced toxicity that 2-octyl cyanoacrylate offers in medical applications compared to its counterparts.

Molecular Architecture and Functional Groups

2-Octyl cyanoacrylate represents a sophisticated member of the cyanoacrylate ester family, characterized by its distinctive molecular architecture that combines multiple functional groups with specific spatial arrangements. The compound possesses the molecular formula C₁₂H₁₉NO₂ and exhibits a molecular weight of 209.28 g/mol [1] [2]. The systematic IUPAC nomenclature designates this compound as octan-2-yl 2-cyanoprop-2-enoate, which precisely describes its structural composition [1] [2].

The molecular architecture of 2-octyl cyanoacrylate comprises three primary functional group regions that contribute to its unique physicochemical properties. The alpha-cyanoacrylate group forms the reactive core of the molecule, containing both a nitrile group (C≡N) and a carbon-carbon double bond (C=C) [3] [4]. This α-cyanoacrylate moiety, represented as CH₂=C(CN)COO-, serves as the fundamental structural unit responsible for the compound's adhesive properties and rapid polymerization capability [3] [4].

The ester functional group (COOR) connects the reactive cyanoacrylate portion to the alkyl chain, where R represents the 2-octyl substituent [3] [4]. This ester linkage is critical for determining the compound's physical properties, including flexibility, degradation characteristics, and biocompatibility. The carbonyl carbon within the ester group exhibits electrophilic character, contributing to the molecule's reactivity profile [3] [4].

The alkyl substituent in 2-octyl cyanoacrylate consists of an eight-carbon chain with a branched structure at the second carbon position [1] [2]. This 2-octyl group (1-methylheptyl) significantly influences the compound's physical properties compared to shorter-chain cyanoacrylates. The extended alkyl chain length enhances flexibility in the resulting polymer and reduces the rate of degradation, contributing to improved biocompatibility [5] [6]. The branching at the C-2 position introduces steric considerations that affect both the monomer's reactivity and the polymer's mechanical properties [6].

The compound exhibits eight rotatable bonds, indicating considerable conformational flexibility in its monomeric state [1]. This structural flexibility contributes to the molecule's ability to adopt various conformations, which influences its packing behavior and intermolecular interactions. The heavy atom count of 15 reflects the substantial molecular framework that provides the compound with its characteristic properties [1].

The hydrogen bonding profile of 2-octyl cyanoacrylate reveals zero hydrogen bond donors and three hydrogen bond acceptors [1]. The acceptor sites include the nitrile nitrogen, the carbonyl oxygen of the ester group, and the ether oxygen linking the alkyl chain to the ester functionality. This hydrogen bonding pattern influences the compound's interaction with biological tissues and its solubility characteristics in various solvents.

Stereochemical Considerations

2-Octyl cyanoacrylate presents significant stereochemical complexity due to the presence of a chiral center at the second carbon atom of the octyl chain [1] [7] [8]. The molecule contains one undefined stereocenter, specifically at the C-2 position where the methyl group branches from the main alkyl chain [1]. This stereochemical feature results in the existence of two possible enantiomers: the R and S configurations around this chiral center [7] [8].

The stereochemical configuration has profound implications for the compound's optical activity and biological interactions. Chiral molecules, such as 2-octyl cyanoacrylate, have the potential to rotate plane-polarized light, making them optically active [7] [8]. The two enantiomers would rotate polarized light in equal but opposite directions, with one being designated as dextrorotatory and the other as levorotatory [8].

In commercial preparations, 2-octyl cyanoacrylate typically exists as a racemic mixture containing equal proportions of both R and S enantiomers [7] [8]. This racemic composition results in no net optical rotation due to the cancellation effects of the individual enantiomers [7] [8]. The presence of both stereoisomers in equal amounts may influence the compound's biological activity, as different enantiomers can exhibit distinct interactions with chiral biological molecules such as proteins and enzymes.

The stereochemical considerations extend to the polymerization behavior of 2-octyl cyanoacrylate. During the anionic polymerization process, the chiral centers are preserved in the polymer backbone, potentially creating stereoregular or atactic polymer structures depending on the polymerization conditions and mechanism [9]. The stereochemistry of the monomer units within the polymer chain can influence the material's mechanical properties, degradation behavior, and biological compatibility.

Thermal and Solubility Characteristics

The thermal properties of 2-octyl cyanoacrylate demonstrate the compound's stability profile and processing characteristics. The compound exhibits a boiling point of 257°C at standard atmospheric pressure (1013 mbar), with some predictive models suggesting a slightly higher value of 297.6°C [10] [11]. This relatively high boiling point reflects the substantial molecular weight and intermolecular interactions present in the compound.

The glass transition temperature (Tg) of poly(2-octyl cyanoacrylate) occurs at 10°C, which is significantly lower than other cyanoacrylate polymers [9]. This low Tg value contributes to the exceptional flexibility of the cured adhesive at physiological temperatures, making it particularly suitable for medical applications where tissue movement and flexibility are essential [9]. The glass transition represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Thermal analysis reveals that 2-octyl cyanoacrylate undergoes thermal decomposition in the temperature range of 150-320°C [12] [9]. The decomposition process follows a depolymerization or "unzipping" mechanism, where the polymer chains undergo retro-polymerization to reform monomers rather than random chain scission [12] [9]. This characteristic thermal behavior is typical of cyanoacrylate polymers and contributes to their eventual biodegradation in biological systems.

The flash point of 2-octyl cyanoacrylate is determined to be 127°C, with predictive models suggesting 137.2°C [10] [11]. This parameter is crucial for handling and storage considerations, as it represents the minimum temperature at which the compound can form an ignitable vapor-air mixture. The auto-ignition temperature is significantly higher at 415°C, indicating the temperature at which spontaneous combustion occurs without an external ignition source [10].

The compound exhibits extremely low water solubility, with values less than 0.1 mg/L at 30°C and pH 5.2 [10]. This hydrophobic characteristic is primarily attributed to the long alkyl chain and the overall lipophilic nature of the molecule. The low water solubility contributes to the compound's stability in aqueous environments and influences its biological distribution and elimination pathways.

The partition coefficient (log P) values range from 3.23 to 3.42, indicating strong lipophilic character [10] [11]. This high lipophilicity suggests preferential distribution into lipid phases and biological membranes, which has implications for the compound's pharmacokinetic behavior and tissue penetration characteristics. The topological polar surface area of 50.1 Ų reflects the relatively small polar region of the molecule compared to its overall size [1].

Rheological Behavior and Viscosity Profile

The rheological properties of 2-octyl cyanoacrylate are fundamental to understanding its flow behavior, application characteristics, and cured material performance. In its monomeric liquid state, the compound exhibits viscosity values typically less than 100 centipoise (cP) when properly formulated [13] [14]. This relatively low viscosity facilitates easy application and penetration into wound sites or substrate surfaces.

The rheological behavior of 2-octyl cyanoacrylate undergoes dramatic changes during the polymerization process. Dynamic mechanical analysis reveals that the cured polymer exhibits a storage modulus (G') of approximately 10⁶ Pa at physiological temperature (37.5°C) [15]. This modulus value indicates a flexible, elastomeric material that maintains structural integrity while allowing for tissue movement and deformation.

Comparative rheological studies demonstrate that 2-octyl cyanoacrylate produces the most flexible cured adhesive among the cyanoacrylate family [15] [6]. The enhanced flexibility stems from the plasticizing effect of the long octyl side chains, which provide greater molecular mobility and reduced intermolecular interactions compared to shorter-chain cyanoacrylates [15]. The loss modulus (G") values are correspondingly lower than those observed for ethyl cyanoacrylate-based adhesives, further confirming the superior flexibility characteristics [15].

The frequency-dependent rheological behavior reveals that 2-octyl cyanoacrylate exhibits viscoelastic properties with both elastic and viscous components [15]. The material demonstrates time-dependent mechanical response, which is characteristic of polymer networks with mobile chain segments. This viscoelastic behavior is particularly important for medical applications where the adhesive must accommodate physiological stresses and strains over extended periods.

Temperature-dependent viscosity measurements show that the monomeric form exhibits typical Arrhenius behavior, with viscosity decreasing exponentially with increasing temperature. This temperature dependence influences the polymerization kinetics and working time of the adhesive, as higher temperatures accelerate both the viscosity reduction and the polymerization rate.

The polymerization process itself significantly affects the rheological properties through the formation of cross-linked polymer networks. The transformation from a low-viscosity monomer to a high-modulus polymer occurs rapidly, typically within seconds of exposure to appropriate initiating conditions [1] [16]. This rapid rheological transition is fundamental to the compound's effectiveness as an instant adhesive and tissue bonding agent.

Anionic Initiation Pathways

The polymerization of 2-octyl cyanoacrylate predominantly proceeds through an anionic mechanism, which represents the primary and most efficient polymerization pathway for this compound [1] [2] [3]. The initiation process begins when 2-octyl cyanoacrylate monomers encounter weak nucleophilic species, with moisture serving as the most common initiator under physiological conditions [2] [3].

The anionic initiation occurs through nucleophilic attack on the highly electrophilic carbon-carbon double bond of the cyanoacrylate monomer [1] [4]. Water molecules, present in ambient air or tissue fluids, act as weak nucleophiles that donate hydroxide ions to initiate the polymerization cascade [2] [5]. The presence of the electron-withdrawing cyano group and ester group creates a strongly electrophilic site at the beta-carbon, making the monomer highly susceptible to nucleophilic attack [1] [6].

Upon nucleophilic attack, a carbanion is formed at the alpha-carbon position, which is stabilized through resonance delocalization involving both the cyano and ester groups [1] [6]. This stabilization is crucial for the propagation step, as it maintains the reactivity of the growing chain end while providing sufficient stability for the polymerization to proceed in a controlled manner [7].

The initiation efficiency is remarkably high for 2-octyl cyanoacrylate, with trace amounts of moisture being sufficient to trigger rapid polymerization [8] [3]. This characteristic distinguishes cyanoacrylates from many other vinyl monomers that require specific initiator systems. The ability to polymerize under ambient conditions makes 2-octyl cyanoacrylate particularly suitable for biomedical applications where polymerization must occur in aqueous environments [3] [9].

Chain Propagation Dynamics

The chain propagation mechanism in 2-octyl cyanoacrylate polymerization involves the sequential addition of monomers to the growing anionic chain end [1] [6]. The propagating carbanion attacks subsequent monomer molecules at the electrophilic beta-carbon, forming new carbon-carbon bonds while regenerating the anionic active site [4] [6].

The propagation process exhibits characteristics typical of living polymerization systems, where the active chain ends remain viable throughout the polymerization process [6] [7]. This behavior results in polymers with relatively narrow molecular weight distributions and molecular weights that can reach the range of 10⁵ to 10⁷ grams per mole [6].

Kinetic studies of related cyanoacrylate compounds provide insight into the propagation dynamics. For ethyl cyanoacrylate, the propagation rate constant has been determined to be 1,622 L·mol⁻¹·s⁻¹ at 30°C under radical polymerization conditions with anionic inhibitors present [10]. While specific kinetic data for 2-octyl cyanoacrylate under anionic conditions are limited, the structural similarity suggests comparable reactivity patterns [6].

The propagation reaction is highly exothermic, releasing significant amounts of heat during polymerization [1] [5]. This exothermic nature contributes to the rapid curing observed in practical applications and can generate temperatures sufficient to cause thermal sensations during medical use [11]. The heat evolution also accelerates the polymerization kinetics, creating a positive feedback effect that contributes to the rapid setting characteristics of 2-octyl cyanoacrylate adhesives [5].

The cross-conjugated nature of the cyanoacrylate monomer results in the formation of linearly conjugated polymer radicals during propagation, which differs from typical conjugated monomers [10]. This unique electronic structure contributes to the stability of the propagating species and influences the overall polymerization kinetics [6].

Termination Processes and Byproduct Formation

Termination of 2-octyl cyanoacrylate polymerization can occur through several mechanisms, with the specific pathway depending on the reaction conditions and the presence of terminating agents [1] [6]. The most common termination mechanisms include proton transfer from acidic species, reaction with oxygen, and interaction with strong acids [4] [5].

Weak acids, such as carboxylic acids formed from monomer hydrolysis, can cause chain transfer reactions rather than true termination [6]. In these cases, proton transfer to the propagating carbanion produces a dead polymer chain while generating a carboxylate anion that can initiate new chains [6]. This process can lead to the formation of multiple polymer populations with different molecular weights.

Strong acids represent the most effective terminators for cyanoacrylate polymerization [4] [5]. The addition of strong mineral acids, such as sulfuric acid, results in immediate termination through protonation of the active carbanion [6]. The conjugate base formed from strong acid termination is typically not nucleophilic enough to reinitiate polymerization, making this an effective method for completely stopping the reaction [6].

Water and oxygen can also serve as terminating agents, although their effectiveness varies depending on concentration and reaction conditions [6]. Unlike conventional anionic polymerizations that are highly sensitive to trace moisture and oxygen, cyanoacrylate polymerizations show remarkable tolerance to these potential terminators [6]. This stability is attributed to the exceptional stability of the propagating carbanion species [6].

Byproduct formation during 2-octyl cyanoacrylate polymerization primarily occurs through hydrolysis reactions [12]. The polymer chains are susceptible to degradation in aqueous environments, particularly under basic conditions [6]. Hydrolysis of the polymer produces formaldehyde and the corresponding alkyl cyanoacetate as the main degradation products [12]. In the case of 2-octyl cyanoacrylate, this would yield formaldehyde and octyl cyanoacetate [12].

The rate of degradation and byproduct formation is significantly influenced by environmental conditions, with basic solutions accelerating the hydrolysis process [6]. This degradation pathway is important for biomedical applications, as it determines the biocompatibility and elimination characteristics of the polymer [12].

Environmental Modulators of Polymerization

Humidity and Temperature Dependencies

Environmental conditions play a critical role in controlling the polymerization behavior of 2-octyl cyanoacrylate, with humidity and temperature representing the most significant modulators [13] [14] [8]. The relationship between these environmental factors and polymerization kinetics is fundamental to understanding the practical performance of this adhesive system.

Humidity exerts a profound influence on 2-octyl cyanoacrylate polymerization due to the requirement for moisture as an initiator [14] [8]. Optimal polymerization occurs within a relative humidity range of 30-50%, where sufficient water is available for initiation without causing excessive reaction rates [8]. Under low humidity conditions below 30%, polymerization rates decrease significantly, and complete curing may be compromised [13] [14]. The insufficient moisture content limits the number of initiation sites, resulting in slower polymer formation and potentially incomplete conversion [8].

Conversely, high humidity environments above 60% can lead to shock polymerization, where the exterior surface of the adhesive cures rapidly while the interior remains uncured [8]. This phenomenon occurs because excess moisture at the surface creates numerous initiation sites simultaneously, causing rapid gelation that prevents moisture penetration to deeper regions [8]. Shock polymerization can result in poor mechanical properties and increased vapor emissions from incompletely cured interior regions [8].

Temperature effects on 2-octyl cyanoacrylate polymerization follow typical thermodynamic principles, with higher temperatures generally accelerating reaction rates [13] [14]. The optimal temperature range for polymerization is 18-25°C, providing a balance between adequate reaction rates and controlled curing [14]. At temperatures below 15°C, polymerization rates decrease substantially, potentially leading to incomplete curing or extended set times [13].

Elevated temperatures above 30°C can cause several complications in 2-octyl cyanoacrylate polymerization [13]. The increased kinetic energy accelerates both initiation and propagation rates, potentially leading to uncontrolled polymerization and reduced working time [14]. Additionally, high temperatures can cause the adhesive to become more fluid, reducing its ability to maintain position on vertical surfaces and potentially compromising bond formation [14].

The interaction between temperature and humidity creates complex polymerization behavior [13]. Research has demonstrated that substrate temperature relative to ambient conditions significantly influences polymer deposition and quality [13]. Cooling substrates below ambient temperature while maintaining adequate humidity can enhance polymerization efficiency and improve polymer formation [13].

Substrate Surface Interactions

The interaction between 2-octyl cyanoacrylate and substrate surfaces represents a critical factor in determining polymerization behavior and ultimate adhesive performance [3] [15] [16]. Surface characteristics including energy, roughness, chemical composition, and contamination levels all influence the polymerization process and bond formation [15] [16].

Surface energy plays a fundamental role in determining wetting behavior and adhesive contact [15] [16]. High surface energy substrates, such as metals and glass, promote excellent wetting of 2-octyl cyanoacrylate, facilitating intimate contact between the adhesive and substrate [15]. This enhanced contact increases the effective concentration of surface-bound water molecules that can initiate polymerization, leading to improved cure rates and bond strength [16].

The bonding mechanism of 2-octyl cyanoacrylate involves both physical adhesion through mechanical interlocking and chemical interactions with surface functional groups [3] [16]. On silicon dioxide surfaces, research has demonstrated the formation of hydrogen bonds between the carbonyl groups of cyanoacrylate and surface hydroxyl groups [16]. Additionally, evidence suggests ionic interactions through carboxylate ion formation at the interface [16].

Surface contamination significantly impacts polymerization behavior by creating barriers between the adhesive and substrate [15]. Contaminants such as oils, greases, dust, or oxidation products can prevent intimate surface contact and reduce the availability of surface-bound water for initiation [15]. Proper surface preparation through solvent cleaning, mechanical abrasion, or chemical treatment is essential for optimal polymerization and bond formation [15].

The pH of substrate surfaces influences polymerization kinetics through its effect on initiation efficiency [17]. Acidic surfaces can inhibit or slow polymerization by neutralizing basic initiator species [17]. Conversely, basic surfaces can accelerate initiation and may lead to more rapid curing [17]. Surface insensitive formulations of cyanoacrylates have been developed to minimize the impact of substrate acidity on cure rates [17].

Substrate porosity affects polymerization through adhesive penetration and moisture transport [15]. Porous surfaces can absorb adhesive, reducing the amount available for bond formation while potentially creating weak boundary layers [15]. However, porosity can also provide access to moisture within the substrate, potentially enhancing initiation in low humidity environments [14].

The thermal properties of substrates influence polymerization through heat transfer effects [13]. Materials with high thermal conductivity can dissipate the heat generated during the exothermic polymerization reaction, potentially slowing cure rates [13]. Conversely, thermally insulating substrates may trap reaction heat, accelerating polymerization and potentially leading to temperature-induced degradation [13].

Research on substrate interactions has revealed that different materials require specific consideration for optimal performance [15]. Metals generally provide excellent adhesion due to high surface energy and the potential for chemical interaction [15]. Polymeric substrates vary widely in their compatibility, with polyolefins requiring surface treatment for adequate adhesion [15]. Ceramic and glass substrates typically provide good adhesion when properly cleaned and prepared [15].

The temporal evolution of substrate interactions during polymerization adds complexity to the bonding process [3]. As polymerization proceeds, the increasing molecular weight and crosslinking of the polymer can alter its interaction with the substrate surface [3]. This evolution can influence the final mechanical properties and durability of the adhesive bond [3].

Table 1: Polymerization Kinetics Data for Cyanoacrylates and Related Compounds

| Compound | Propagation Rate Constant kp (L·mol⁻¹·s⁻¹) | Termination Rate Constant kt (×10⁸ L·mol⁻¹·s⁻¹) | Temperature (°C) |

|---|---|---|---|

| Ethyl cyanoacrylate (with acetic acid) | 1,622 | 4.11 | 30 |

| Ethyl cyanoacrylate (with 1,3-propanesultone) | 1,610 | 4.04 | 30 |

| Methyl acrylate | 720 | 0.34 | 30 |

| Methyl methacrylate | 450 | 4.20 | 30 |

| Ethyl α-fluoroacrylate | 1,120 | 48.0 | 30 |

| Ethyl α-chloroacrylate | 1,660 | 33.3 | 30 |

Table 2: Environmental Factors Affecting 2-Octyl Cyanoacrylate Polymerization

| Environmental Factor | Effect on Polymerization | Optimal Conditions |

|---|---|---|

| Humidity Level | Low humidity slows polymerization; high humidity accelerates reaction | 30-50% relative humidity |

| Temperature Effect | Higher temperatures increase cure rate; lower temperatures slow reaction | 18-25°C for optimal performance |

| Substrate Surface Energy | High surface energy substrates promote better adhesion | Clean, high-energy surfaces (metals, glass) |

| Surface Contamination | Contaminants create barriers reducing bond strength | Solvent cleaning or surface preparation required |

| pH Environment | Weak acids inhibit; strong acids completely stop polymerization | Neutral to slightly basic conditions |

| Accelerator Presence | Chemical accelerators speed up curing process | Used when fast bonding required in low humidity |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Wikipedia

6-Methoxymellein

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

2: Rushbrook JL, White G, Kidger L, Marsh P, Taggart TF. The antibacterial effect of 2-octyl cyanoacrylate (Dermabond®) skin adhesive. J Infect Prev. 2014 Nov;15(6):236-239. doi: 10.1177/1757177414551562. Epub 2014 Nov 30. Review. PubMed PMID: 28989390; PubMed Central PMCID: PMC5074105.

3: Siddiqui DS, Lacuna EM, Chen HY, Chauhan SP. Skin closure of pfannenstiel incision with dermabond, staples, or suture during cesarean delivery: experience of a single attending. Am J Perinatol. 2013 Mar;30(3):219-24. doi: 10.1055/s-0032-1323583. Epub 2012 Aug 8. PubMed PMID: 22875661.

4: Saito Y, Kubota K, Okada A, Deguchi T, Kuroda J, Nitori N, Kadomura T, Yoshida M, Kitajima M. Introduction of 2-octyl cyanoacrylate (Dermabond(®)) for incisional hernia mesh repair. Surg Today. 2016 Jan;46(1):123-128. Epub 2015 Apr 10. PubMed PMID: 25860590.

5: Ricci JA, Parekh NN, Desai NS. Diffuse cutaneous allergic reaction to Dermabond. Prehosp Disaster Med. 2014 Oct;29(5):546-8. doi: 10.1017/S1049023X14001010. Epub 2014 Sep 16. PubMed PMID: 25225744.

6: McDonald BS, Buckley DA. Severe dermatitis from Dermabond ® surgical glue. Br J Dermatol. 2014 Mar;170(3):739-41. doi: 10.1111/bjd.12684. PubMed PMID: 24125099.

7: Caton AM, Dauphine C. Allergic contact dermatitis after repeated exposure to dermabond™. Am Surg. 2014 May;80(5):520-2. PubMed PMID: 24887737.

8: Barakat O, Ozaki CF, Wood RP. Topically applied 2-octyl cyanoacrylate (Dermabond) for prevention of postoperative pancreatic fistula after pancreaticoduodenectomy. J Gastrointest Surg. 2012 Aug;16(8):1499-507. doi: 10.1007/s11605-012-1908-4. Epub 2012 May 12. PubMed PMID: 22580842.

9: Durando D, Porubsky C, Winter S, Kalymon J, O'Keefe T, LaFond AA. Allergic contact dermatitis to dermabond (2-octyl cyanoacrylate) after total knee arthroplasty. Dermatitis. 2014 Mar-Apr;25(2):99-100. doi: 10.1097/DER.0000000000000018. PubMed PMID: 24603507.

10: El-Gazzar Y, Smith DC, Kim SJ, Hirsh DM, Blum Y, Cobelli M, Cohen HW. The use of dermabond® as an adjunct to wound closure after total knee arthroplasty: examining immediate post-operative wound drainage. J Arthroplasty. 2013 Apr;28(4):553-6. doi: 10.1016/j.arth.2012.07.038. Epub 2012 Oct 29. PubMed PMID: 23114193.

11: Koonce SL, Eck DL, Shaddix KK, Perdikis G. A prospective randomized controlled trial comparing N-butyl-2 cyanoacrylate (Histoacryl), octyl cyanoacrylate (Dermabond), and subcuticular suture for closure of surgical incisions. Ann Plast Surg. 2015 Jan;74(1):107-10. doi: 10.1097/SAP.0b013e318289856f. PubMed PMID: 24905134.

12: Avetikov D, Loza K, Starchenko I, Loza E, Marushchak M. EXPERIMENTAL-MORPHOLOGICAL SUBSTANTIATION OF EXPEDIENCY TO USE THE SKIN GLUE "DERMABOND" FOR POSTOPERATIVE WOUND CLOSURE. Georgian Med News. 2015 Jul-Aug;(244-245):90-3. PubMed PMID: 26177141.

13: Kazzi MG, Silverberg M. Pediatric tongue laceration repair using 2-octyl cyanoacrylate (dermabond(®)). J Emerg Med. 2013 Dec;45(6):846-8. doi: 10.1016/j.jemermed.2013.05.004. Epub 2013 Jul 1. PubMed PMID: 23827167.

14: Lefèvre S, Valois A, Truchetet F. Allergic contact dermatitis caused by Dermabond(®). Contact Dermatitis. 2016 Oct;75(4):240-1. doi: 10.1111/cod.12597. PubMed PMID: 27620119.

15: Yeilding RH, O'Day DM, Li C, Alexander PT, Mawn LA. Periorbital infections after Dermabond closure of traumatic lacerations in three children. J AAPOS. 2012 Apr;16(2):168-72. doi: 10.1016/j.jaapos.2011.11.014. PubMed PMID: 22525174.

16: Parvizi D, Friedl H, Schintler MV, Rappl T, Laback C, Wiedner M, Vasiljeva A, Kamolz LP, Spendel S. Use of 2-octyl cyanoacrylate together with a self-adhering mesh (Dermabond™ Prineo™) for skin closure following abdominoplasty: an open, prospective, controlled, randomized, clinical study. Aesthetic Plast Surg. 2013 Jun;37(3):529-37. doi: 10.1007/s00266-013-0123-3. Epub 2013 Apr 24. PubMed PMID: 23613192.

17: Krishnamoorthy B, Najam O, Khan UA, Waterworth P, Fildes JE, Yonan N. Randomized prospective study comparing conventional subcuticular skin closure with Dermabond skin glue after saphenous vein harvesting. Ann Thorac Surg. 2009 Nov;88(5):1445-9. doi: 10.1016/j.athoracsur.2009.06.047. PubMed PMID: 19853089.

18: Davis MD, Stuart MJ. Severe Allergic Contact Dermatitis to Dermabond Prineo, a Topical Skin Adhesive of 2-Octyl Cyanoacrylate Increasingly Used in Surgeries to Close Wounds. Dermatitis. 2016 Mar-Apr;27(2):75-6. doi: 10.1097/DER.0000000000000163. PubMed PMID: 26983096.

19: Kapoor KG, Gonzales JA, Gibran SK. Dermabond as a hemostatic agent in chalazion excision in a hemophiliac. Ophthalmic Plast Reconstr Surg. 2011 Jan-Feb;27(1):65-6. doi: 10.1097/IOP.0b013e3181f29d65. PubMed PMID: 20966799.

20: Gurnaney H, Kraemer FW, Ganesh A. Dermabond decreases pericatheter local anesthetic leakage after continuous perineural infusions. Anesth Analg. 2011 Jul;113(1):206. doi: 10.1213/ANE.0b013e31821d38fb. PubMed PMID: 21700699.